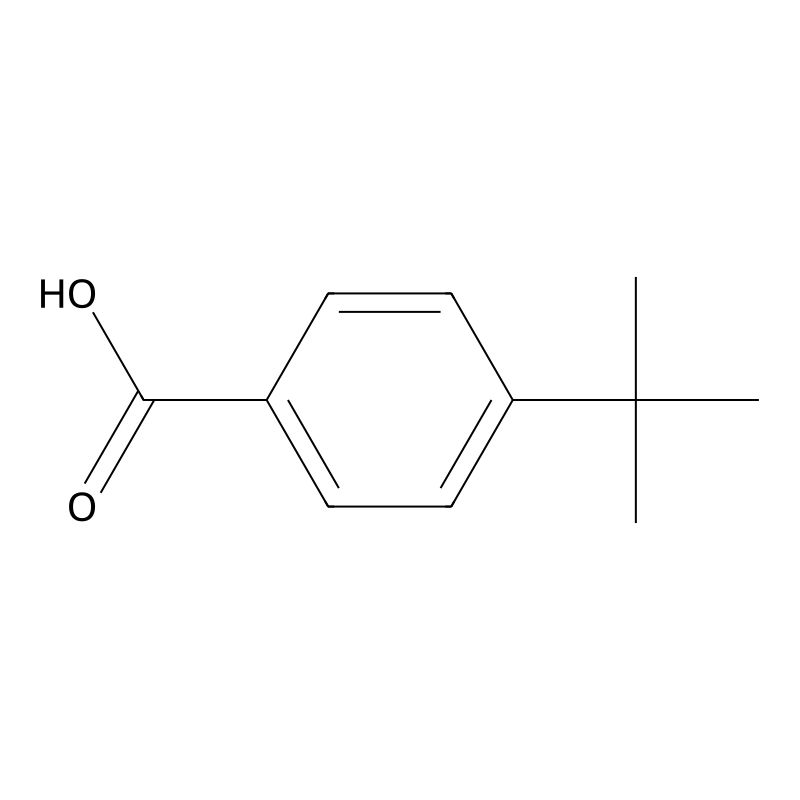

4-tert-Butylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE

Synonyms

Canonical SMILES

Sirtuin Inhibition:

4-tert-Butylbenzoic acid has been investigated for its potential to inhibit sirtuins, a class of enzymes involved in various cellular processes, including aging, metabolism, and stress response. Studies have shown that 4-tert-Butylbenzoic acid acts as a potent inhibitor of Sir2p, a sirtuin found in yeast. This suggests that it might have potential applications in developing therapeutic strategies targeting sirtuins in humans, although further research is needed. Source: Sigma-Aldrich:

Other Potential Applications:

While research on 4-tert-Butylbenzoic acid is limited, its properties suggest other potential applications in scientific research. Its structure, with a bulky tert-butyl group attached to the benzene ring, might make it useful in various studies, including:

- Protein-ligand interactions: Studying how 4-tert-Butylbenzoic acid interacts with proteins could provide insights into protein function and development of new drugs.

- Material science: The properties of 4-tert-Butylbenzoic acid might be valuable in the development of new materials with specific functionalities.

4-tert-Butylbenzoic acid, also known as para-tert-butylbenzoic acid, is an aromatic carboxylic acid characterized by the presence of a tert-butyl group at the para position relative to the carboxylic acid functional group. Its chemical formula is C₁₁H₁₄O₂, and it has a molecular weight of approximately 178.23 g/mol. This compound typically appears as a white crystalline powder with a melting point ranging from 165 to 169 degrees Celsius and is known for its aromatic odor. It is insoluble in water but soluble in organic solvents such as alcohol and benzene .

- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide to form tert-butylbenzene.

- Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

- Oxidation: While already oxidized as a carboxylic acid, it can further react under extreme conditions to yield other products.

The primary synthetic route involves the oxidation of para-tert-butyltoluene with air, which effectively converts the methyl group into a carboxylic acid .

4-tert-Butylbenzoic acid exhibits various biological activities. It has been studied for its potential toxicity and effects on reproductive health. In animal studies, exposure has shown harmful effects if ingested or inhaled, including reproductive toxicity and organ damage from prolonged exposure. The compound is classified under hazardous materials due to its potential harmful effects on aquatic life and human health .

The synthesis of 4-tert-butylbenzoic acid primarily involves:

- Oxidation of para-tert-butyltoluene: This method employs air as an oxidizing agent, converting the methyl group into a carboxylic acid.

- Chemical Reagents: Various reagents can be used in different conditions to achieve the desired conversion, often involving catalysts to enhance reaction rates.

The process yields high purity levels and is widely used in industrial applications .

4-tert-Butylbenzoic acid serves multiple purposes across various industries:

- Stabilizer for Alkyd Resins: It is commonly used in the production of alkyd resins, which are essential for coatings and paints.

- UV Stabilizer: Its antioxidant properties make it valuable in cosmetic formulations, particularly sunscreens where it acts as a UV filter.

- Heat Stabilizers: Metal salts derived from this compound are used as heat stabilizers in polyvinyl chloride (PVC) products.

- Fixative Agent: It is employed as a fixative in fragrances and dyestuffs due to its ability to enhance scent longevity .

Studies have indicated that 4-tert-butylbenzoic acid interacts with various biological systems, particularly concerning its toxicological profile. Research has highlighted its potential effects on reproductive health and organ function when exposed through inhalation or ingestion. The compound's environmental impact is also notable, as it can harm aquatic ecosystems if released into water bodies .

Several compounds share structural similarities with 4-tert-butylbenzoic acid, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzoic Acid | C₇H₆O₂ | Simple aromatic carboxylic acid; widely used as a preservative. |

| p-Toluic Acid | C₇H₈O₂ | Methyl-substituted benzoic acid; used in organic synthesis. |

| 4-Isobutylbenzoic Acid | C₁₁H₁₄O₂ | Similar structure; used in polymer chemistry. |

| 3-tert-Butylbenzoic Acid | C₁₁H₁₄O₂ | Isomer with different positioning of the tert-butyl group; applications in similar fields. |

Uniqueness of 4-tert-Butylbenzoic Acid

What sets 4-tert-butylbenzoic acid apart from these similar compounds is its specific application as a UV stabilizer and its role in enhancing the stability of alkyd resins. Its unique structural characteristics allow it to serve effectively in various formulations while maintaining safety standards in industrial applications .

Physical Description

Color/Form

XLogP3

LogP

Melting Point

164.5-165.5 °C

UNII

Related CAS

16518-26-6 (potassium salt)

17264-53-8 (hydrochloride salt)

4067-14-5 (aluminum salt)

4980-54-5 (zinc salt)

52509-83-8 (magnesium salt)

52509-84-9 (calcium salt)

GHS Hazard Statements

H360F: May damage fertility [Danger Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Computer and electronic product manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Transportation equipment manufacturing

Benzoic acid, 4-(1,1-dimethylethyl)-: ACTIVE